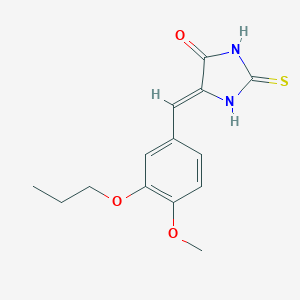
5-(4-Methoxy-3-propoxybenzylidene)-2-thioxo-4-imidazolidinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(4-Methoxy-3-propoxybenzylidene)-2-thioxo-4-imidazolidinone is a complex organic compound with a unique structure that includes a methoxypropoxyphenyl group and a sulfanylideneimidazolidinone core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Methoxy-3-propoxybenzylidene)-2-thioxo-4-imidazolidinone typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the methoxypropoxyphenyl intermediate: This step involves the reaction of 4-methoxyphenol with propyl bromide in the presence of a base to form 4-methoxy-3-propoxyphenol.
Condensation reaction: The intermediate is then subjected to a condensation reaction with an appropriate aldehyde to form the methoxypropoxyphenylmethylidene derivative.
Cyclization and sulfur incorporation: The final step involves the cyclization of the intermediate with thiourea under acidic conditions to form the sulfanylideneimidazolidinone core.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Análisis De Reacciones Químicas
Types of Reactions
5-(4-Methoxy-3-propoxybenzylidene)-2-thioxo-4-imidazolidinone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy and propoxy groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenating agents like thionyl chloride or nucleophiles like sodium azide.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of the corresponding alcohols or amines.
Substitution: Formation of halogenated or azido derivatives.
Aplicaciones Científicas De Investigación
5-(4-Methoxy-3-propoxybenzylidene)-2-thioxo-4-imidazolidinone has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action of 5-(4-Methoxy-3-propoxybenzylidene)-2-thioxo-4-imidazolidinone involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and molecular targets are still under investigation, but it is believed to involve modulation of signaling pathways and inhibition of key enzymes.
Comparación Con Compuestos Similares
Similar Compounds
4-Methoxyphenethylamine: A compound with a similar methoxyphenyl group but different overall structure and properties.
2-Phenylethylamine: Another related compound with a phenyl group but lacking the sulfanylideneimidazolidinone core.
Uniqueness
5-(4-Methoxy-3-propoxybenzylidene)-2-thioxo-4-imidazolidinone is unique due to its specific combination of functional groups and its potential applications across various fields. Its structure allows for diverse chemical modifications, making it a versatile compound for research and industrial applications.
Propiedades
Fórmula molecular |
C14H16N2O3S |
|---|---|
Peso molecular |
292.36g/mol |
Nombre IUPAC |
(5Z)-5-[(4-methoxy-3-propoxyphenyl)methylidene]-2-sulfanylideneimidazolidin-4-one |
InChI |
InChI=1S/C14H16N2O3S/c1-3-6-19-12-8-9(4-5-11(12)18-2)7-10-13(17)16-14(20)15-10/h4-5,7-8H,3,6H2,1-2H3,(H2,15,16,17,20)/b10-7- |
Clave InChI |
GQBKDFKDFRQMMP-YFHOEESVSA-N |
SMILES isomérico |
CCCOC1=C(C=CC(=C1)/C=C\2/C(=O)NC(=S)N2)OC |
SMILES |
CCCOC1=C(C=CC(=C1)C=C2C(=O)NC(=S)N2)OC |
SMILES canónico |
CCCOC1=C(C=CC(=C1)C=C2C(=O)NC(=S)N2)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


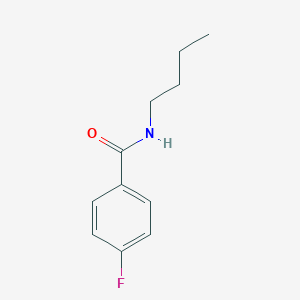

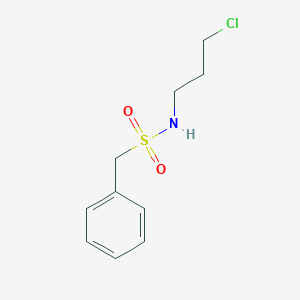
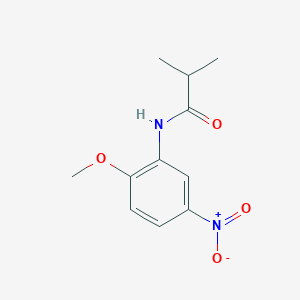


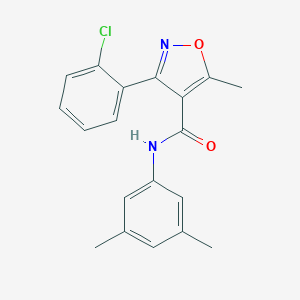
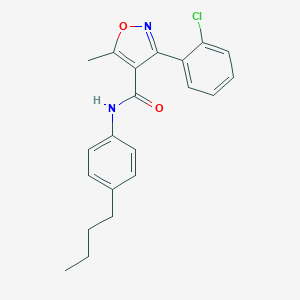

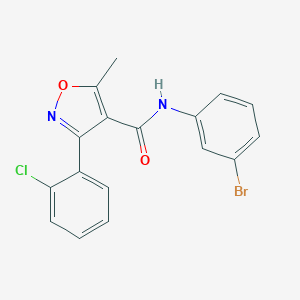

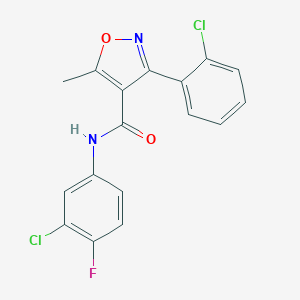
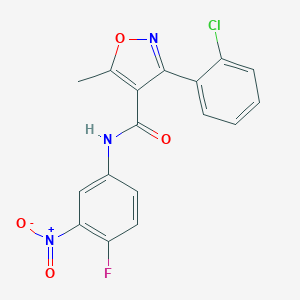
![N-[3-(ACETYLAMINO)PHENYL]-3-(2-CHLOROPHENYL)-5-METHYL-4-ISOXAZOLECARBOXAMIDE](/img/structure/B405022.png)
